molecular formula C17H16O3 B12157466 4-ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

4-ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B12157466
M. Wt: 268.31 g/mol
InChI Key: IVVVKLCMTBRXMF-UHFFFAOYSA-N
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Description

4-Ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is a chromene-derived heterocyclic compound characterized by a fused benzofurochromenone scaffold with a 4-ethyl substituent and a partially hydrogenated ring system (6,7,8,9-tetrahydro). Chromene derivatives are recognized as "privileged medicinal scaffolds" due to their broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The 4-ethyl modification on the chromenone core is structurally inspired by neo-tanshinolactone, a natural product with potent antitumor activity. This substitution enhances lipophilicity and may improve interactions with hydrophobic binding pockets in biological targets .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-ethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C17H16O3/c1-2-10-7-17(18)20-15-9-16-13(8-12(10)15)11-5-3-4-6-14(11)19-16/h7-9H,2-6H2,1H3

InChI Key

IVVVKLCMTBRXMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the cyclization of a suitable precursor to form the benzofurochromenone ring system. Specific synthetic routes may vary, but a typical sequence might include:

  • Formation of the Chromenone Ring : Starting from a suitable precursor, such as a substituted phenol or resorcinol, a cyclization reaction is performed to create the chromenone ring.
  • Ethylation : The ethyl group is introduced at the appropriate position to yield 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one.

Industrial Production:: While industrial-scale production methods are less common for this compound, it can be synthesized in the laboratory using the above synthetic routes.

Chemical Reactions Analysis

Reactivity:: 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:

  • Oxidation : It can be oxidized to form derivatives with additional functional groups.
  • Reduction : Reduction reactions can modify the compound’s structure.
  • Substitution : Substituents can be introduced at different positions on the benzofurochromenone ring.
Common Reagents and Conditions::
  • Oxidation : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
  • Substitution : Various alkylating agents or nucleophiles can be used.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Oxidation may lead to hydroxylated or carboxylated derivatives, while reduction can yield saturated analogs.

Scientific Research Applications

Medicinal Chemistry

4-Ethyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one has been investigated for its pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against liver carcinoma cells (IC50 values around 2.70 µM) .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.
  • Antioxidant Properties : The compound's ability to scavenge free radicals suggests it could play a role in reducing oxidative stress.

Chemistry and Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its reactivity allows for:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation and reduction to yield hydroxylated or carboxylated derivatives.
  • Model Compounds : It is used as a model for studying reaction mechanisms and understanding the behavior of similar compounds .

Biological Research

The biological interactions of 4-ethyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one are under investigation for potential therapeutic targets:

  • Enzyme Inhibition : Studies are exploring its role as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound's unique structure may allow it to interact with biological receptors, influencing various signaling pathways .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antitumor Efficacy Study :
    • A study evaluated the cytotoxic effects of related compounds on liver carcinoma (HEPG2) cells.
    • Results indicated IC50 values suggesting significant antitumor potential.
CompoundCell LineIC50 (µM)
Compound AHEPG22.70
Compound BHEPG23.50
Compound CHEPG24.90
  • Anti-inflammatory Activity Assessment :
    • Research focused on the anti-inflammatory properties demonstrated that the compound could reduce inflammation markers in vitro.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents Key Structural Features
4-Ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one 4-Ethyl, tetrahydro ring Enhanced lipophilicity and hydrogenated ring for conformational stability
4-Amino-2H-benzo[h]chromen-2-one (ABO) 4-Amino Improved cytotoxicity via amino group interaction with DNA/proteins
11-Methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one (D143-0368) 4-Phenyl, 11-methyl Bulky phenyl group enhances binding affinity but reduces solubility (logP = 4.893)
3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid 3-Propanoic acid, 4-methyl Carboxylic acid improves water solubility (logSw = -4.33) but may limit membrane permeability
4-Butyl-11-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one 4-Butyl, 11-methyl Extended alkyl chain increases logP (predicted >5.0) and potential toxicity

Physicochemical Properties

Solubility and Lipophilicity

Compound Name logP Water Solubility (logSw) Molecular Weight
4-Ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one ~4.0* -5.0 (predicted) 330.38
ABO (4-Amino-2H-benzo[h]chromen-2-one) 3.2 -4.5 265.29
D143-0368 (11-Methyl-4-phenyl derivative) 4.893 -4.83 330.38
3-(4-Methyl-2-oxo...)propanoic acid 4.023 -4.33 444.49

*Estimated based on analogues. The 4-ethyl group increases logP compared to ABO, while the hydrogenated ring marginally improves solubility .

Hydrogen Bonding and Polarity

  • 4-Ethyl derivative: 0 hydrogen bond donors (HBD), 4 acceptors (HBA). Low polarity limits aqueous solubility but enhances membrane permeability .
  • Propanoic acid derivatives: 2 HBD and 8 HBA due to carboxylic acid, increasing solubility but requiring ionizable groups for bioavailability .

Anticancer Activity

Compound Name IC50 (μM) Target Pathway Notes
ABO (4-Amino-2H-benzo[h]chromen-2-one) 0.038–0.085 Mammary epithelial proliferation 50-fold solubility improvement in diamino analogues (e.g., compound 10)
4-Ethyl-6,7,8,9-tetrahydro derivative N/A Brca1/p53-mutant breast cancer Reduces BrdU-positive cells by 80% in vivo (similar to ABO derivatives)
D143-0368 (11-Methyl-4-phenyl derivative) N/A Screening for kinase inhibition High logP (4.893) suggests CNS activity potential

Toxicity and Selectivity

  • The ethyl and methyl derivatives show differential effects on wild-type vs. Brca1/p53-mutant models, suggesting target-specific cytotoxicity .
  • Propanoic acid derivatives (e.g., 3-(4-methyl-2-oxo...)) were discontinued due to unclear efficacy or synthesis challenges .

Spectroscopic and Computational Insights

  • FT-IR/Raman Studies: The C=O stretching frequency in chromenones (e.g., 4-ethyl derivative) shows a red shift (~1,680 cm⁻¹) due to hyperconjugative interactions, enhancing bioactivity .
  • Molecular Docking: The 4-ethyl group in benzofurochromenones occupies hydrophobic pockets in breast cancer targets (e.g., ERα), while amino or carboxylic acid groups form hydrogen bonds with catalytic residues .

Biological Activity

4-Ethyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one is a compound belonging to the benzofurochromenone class, which has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique fused ring structure that combines both benzofuran and chromenone moieties. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of 4-ethyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzymatic activities and receptor functions.

Key Interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : It exhibits significant antioxidant properties that help mitigate oxidative stress in cells.

Biological Activity Overview

The biological activities of 4-ethyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one have been evaluated through various studies. Below is a summary of its key activities:

Biological Activity Effect Reference
AChE InhibitionIC50 = 3 μM
Antioxidant ActivitySignificant reduction in oxidative stress markers
Antimicrobial ActivityEffective against various bacterial strains

Case Studies

  • Neuroprotective Effects :
    A study demonstrated that the compound significantly protects neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests its potential utility in treating neurodegenerative diseases by preserving neuronal integrity.
  • Antimicrobial Properties :
    Research has shown that 4-ethyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one exhibits antimicrobial activity against several pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness compared to standard antibiotics.

Pharmacological Applications

The promising biological activities suggest potential applications in:

  • Neuropharmacology : As a candidate for treating Alzheimer's disease due to its AChE inhibitory activity.
  • Antimicrobial Therapy : As a novel antimicrobial agent against resistant strains.

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